molecular formula C16H19NO3 B4550093 5-[(4-methylphenoxy)methyl]-N-propyl-2-furamide

5-[(4-methylphenoxy)methyl]-N-propyl-2-furamide

Cat. No.: B4550093
M. Wt: 273.33 g/mol
InChI Key: GCUIUGPYTPKLJE-UHFFFAOYSA-N
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Description

5-[(4-methylphenoxy)methyl]-N-propyl-2-furamide is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.13649347 g/mol and the complexity rating of the compound is 300. The solubility of this chemical has been described as >41 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Furan derivatives have been synthesized and evaluated for their anticancer activity. Schiff bases with furan moieties have shown promising cytotoxicity against cancer cell lines, such as HeLa and MCF-7, indicating the potential of furan derivatives as anticancer agents. These compounds bind to DNA through electrostatic interactions, suggesting a mechanism of action that could be explored further for therapeutic applications (Uddin et al., 2019).

Material Science

In the realm of material science, furan-based polyamides containing ether linkages and fluorescent properties have been developed. These materials exhibit high emission fluorescence and are potential candidates for heat-sensitive devices, showcasing the versatility of furan derivatives in creating advanced materials with specific functional properties (Sánchez et al., 2015).

Alzheimer's Disease Research

Furan derivatives have also been explored for their potential therapeutic applications in treating Alzheimer's disease. Benzamides containing the furan moiety have been synthesized and shown to exhibit enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer's disease therapy. This suggests the potential of furan derivatives in the development of new therapeutic agents for neurodegenerative diseases (Hussain et al., 2016).

Polymer Science

The synthesis of polymers incorporating furan derivatives has been a significant area of research. Furan-based polyesters, polyamides, and poly(amide-imide)s have been developed, demonstrating the utility of furan compounds in creating high-performance, thermally stable, and organo-soluble polymers. These materials have potential applications in engineering thermoplastics and high-performance materials, highlighting the importance of furan derivatives in the development of new polymeric materials (Patil et al., 2021).

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-N-propylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-10-17-16(18)15-9-8-14(20-15)11-19-13-6-4-12(2)5-7-13/h4-9H,3,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUIUGPYTPKLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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